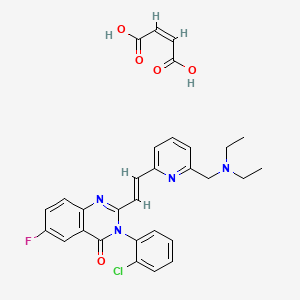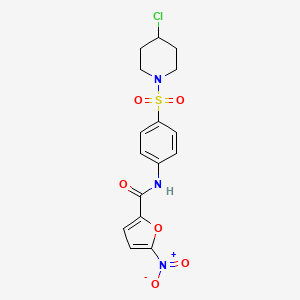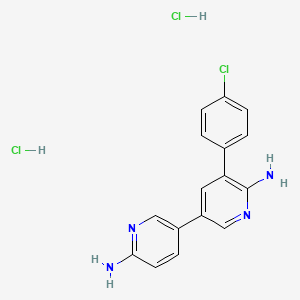
PF 06260933 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF 06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor . It is also known by the synonym 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . It is a white to beige powder .
Molecular Structure Analysis
The empirical formula of PF 06260933 dihydrochloride is C16H13ClN4 · 2HCl . The molecular weight is 369.68 . The SMILES string is NC1=C(C2=CC=C(Cl)C=C2)C=C(C3=CN=C(N)C=C3)C=N1. [H]Cl .Physical And Chemical Properties Analysis
PF 06260933 dihydrochloride is a white to beige powder . It is soluble in water up to 20 mg/mL . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Paeoniflorin (PF) and Its Neuroprotective Effects
A study by Cao et al. (2010) explored the neuroprotective effects of paeoniflorin (PF), a bioactive component from Radix Paeoniae alba, on MPP(+)- or acid-induced injury in cultured PC12 cells. The study found that PF modulates autophagy in models of neuron injury and may have a relationship with ASICs and ALP.
Electron and Hole Properties in Polyfluorene
Research by Takeda et al. (2006) investigated the nature and energies of electrons and holes in polyfluorene. This study may provide insights into the electronic properties of similar compounds.
Human Pharmacokinetic Studies of Novel Compounds
A paper by Harrison et al. (2012) discussed human pharmacokinetic uncertainty in novel compounds, including PF-184298. This study might offer some perspective on how new drugs like PF 06260933 dihydrochloride are evaluated for human use.
Pharmacokinetics of PF-06282999
Research by Dong et al. (2016) examined the pharmacokinetics and disposition of the thiouracil derivative PF-06282999, which might offer parallels to PF 06260933 dihydrochloride in terms of pharmacokinetic properties.
Profenofos Degradation by Microbial Consortium
A study by Siripattanakul-Ratpukdi et al. (2014) on the degradation of profenofos (PF), an organophosphorus pesticide, by bacterial cultures may provide insights into the environmental interactions of chemicals with the PF abbreviation.
Safety And Hazards
Propiedades
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXEOPUAQLBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF 06260933 dihydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

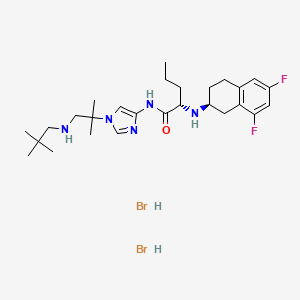
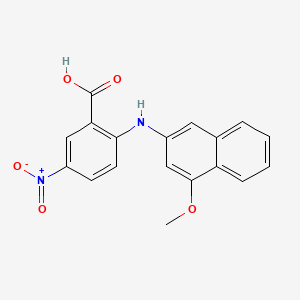
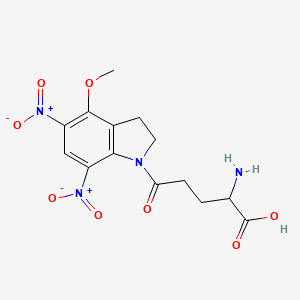
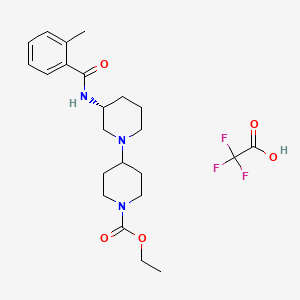
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
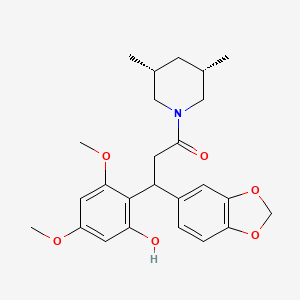
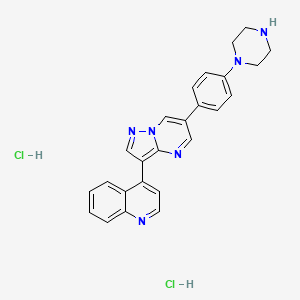

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
